molecular formula C16H17NO3S B11251205 N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]thiophene-2-carboxamide

N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]thiophene-2-carboxamide

Cat. No.: B11251205
M. Wt: 303.4 g/mol
InChI Key: ZNFJNMWQRHUSCQ-UHFFFAOYSA-N
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Description

N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]thiophene-2-carboxamide is a complex organic compound that features a benzodioxepin ring fused with a thiophene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]thiophene-2-carboxamide typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxepin derivatives and thiophene carboxamides, such as:

  • 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide
  • 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide-based strobilurins

Uniqueness

N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]thiophene-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodioxepin ring with a thiophene carboxamide group sets it apart from other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]thiophene-2-carboxamide

InChI

InChI=1S/C16H17NO3S/c1-11-8-13-14(20-6-3-5-19-13)9-12(11)10-17-16(18)15-4-2-7-21-15/h2,4,7-9H,3,5-6,10H2,1H3,(H,17,18)

InChI Key

ZNFJNMWQRHUSCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1CNC(=O)C3=CC=CS3)OCCCO2

Origin of Product

United States

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